Spirost

Descripción

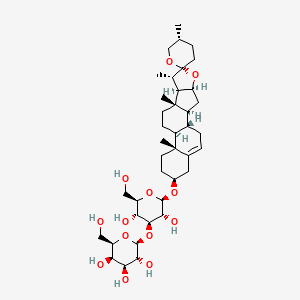

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-33(46)34(30(43)27(16-41)50-36)51-35-32(45)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3/t18-,19+,21+,22-,23+,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICKWUOOLVNEHW-XBMUPKDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemodiversity of Spirost Structures

Total Synthesis Approaches to Spirost Cores

The total synthesis of this compound cores and related spiro-containing natural products presents a considerable challenge to synthetic chemists due to their complex, rigid, and stereochemically rich structures. frontiersin.orgnih.gov Researchers have developed various strategies to construct these intricate skeletons.

One notable approach involves the application of a magnesium iodide-mediated ring-expansion reaction of a spiro[cyclopropane-1,3'-oxindole] with an aldimine, which facilitates the rapid assembly of the spirotryprostatin core. nih.gov Another successful strategy for constructing a [6-5-7] tricyclic core with a [5-7] spirocyclic system, found in spiro Ganoderma meroterpenoids, utilizes a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction. rsc.org

Furthermore, an intramolecular enol oxidative coupling reaction has been demonstrated as an efficient method for building the rigid spiro[bicyclo[3.2.2]nonane] system, a key feature in the synthesis of spiroaspertrione A. frontiersin.org For the synthesis of a spiro-oxindole alkaloid, a highly stereoselective aldol (B89426) reaction catalyzed by a silver(I) and cinchona-derived aminophosphine (B1255530) ligand system has been a key step in forming the highly substituted oxazoline (B21484) ring and setting the C1 spirocyclic stereocenter. rsc.org These examples highlight the innovative strategies employed to achieve the total synthesis of complex this compound structures.

Semi-Synthetic Routes from Precursors

Semi-synthesis, starting from readily available natural precursors like diosgenin (B1670711), is a prevalent and economically viable strategy for producing a wide array of this compound derivatives. nih.govvedantu.com This approach allows for the targeted modification of the spirostane skeleton to enhance biological activity or explore structure-activity relationships.

Oxidative Transformations

Oxidative reactions are fundamental in the semi-synthesis of spirostanes, enabling the introduction of new functional groups and the modification of existing ones. A variety of oxidizing agents and methods have been utilized to achieve these transformations.

For instance, the Jones oxidation of the 3-hydroxyl group of tigogenin (B51453) is a common first step to produce the corresponding ketone. nih.gov This ketone can then undergo further reactions, such as the introduction of an acetoxy group at the C-2 position. nih.gov Selenium(IV) oxide and organoselenium compounds, such as benzeneseleninic anhydride, have also been used as oxidants. mdpi.com For example, the direct dehydrogenation of sarsasapogenin (B1680783) acetate (B1210297) with benzeneseleninic anhydride/iodoxybenzene can afford 23-oxosapogenins. mdpi.com

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have also been employed in oxidative transformations of steroidal substrates. umich.eduumich.eduarkat-usa.org For example, the treatment of (25R)-3α-acetoxy-5β-spirostan-23-one with DIB in basic methanol (B129727) leads to a Favorskii rearrangement and F-ring contraction. umich.eduarkat-usa.org

The following table summarizes some examples of oxidative transformations on spirostane skeletons:

| Precursor | Reagent(s) | Product(s) | Reference |

| Tigogenin | Jones Reagent | 5α-Spirostan-3-one | nih.gov |

| Sarsasapogenin acetate | Benzeneseleninic anhydride/Iodoxybenzene, BF3/Et2O | 23-Oxosarsasapogenin acetate, 23-Spiro-22-ketone | mdpi.com |

| (25R)-3α-Acetoxy-5β-spirostan-23-one | (Diacetoxyiodo)benzene (DIB), KOH, MeOH | F-ring contracted product via Favorskii rearrangement | umich.eduarkat-usa.org |

| 3-Methoxytigogenin | NaNO2/BF3·Et2O | 3-Methoxy-23-oxotigogenin | researchgate.net |

Reduction Reactions

Reduction reactions are crucial for introducing stereoselectivity and creating specific hydroxyl isomers in the spirostane framework. nih.gov Metal hydride reagents are commonly employed for the reduction of carbonyl groups. lumenlearning.com

A prime example is the stereoselective sodium borohydride (B1222165) reduction of a keto ester, which produces only the 3β-hydroxy isomer in high yield. nih.gov This selectivity is attributed to the less sterically hindered α-face of the steroid. nih.gov Similarly, the reduction of 3-methoxy-23-oxotigogenin with L-Selectride yields a mixture of (23R) and (23S) alcohols, while reduction with sodium borohydride preferentially affords the non-natural (23S) isomer. researchgate.net Radical reduction reactions, often using tin hydrides or silanes, also offer a powerful tool for various transformations in organic synthesis. numberanalytics.com

Key reduction reactions in spirostan (B1235563) synthesis include:

Sodium Borohydride (NaBH4): Used for the stereoselective reduction of ketones to alcohols. nih.gov

Lithium Aluminum Hydride (LiAlH4): A more powerful reducing agent capable of reducing various functional groups. lumenlearning.com

L-Selectride: A bulky reducing agent that can provide different stereoselectivity compared to less hindered hydrides. researchgate.net

Substitution Reactions

Substitution reactions on the spirostane skeleton are vital for introducing a wide range of functional groups, thereby expanding the chemical diversity of these compounds. researchgate.net The reactivity of different positions on the steroid nucleus allows for site-specific modifications.

For example, the introduction of an acetoxy group at the C-2 position of a 3-keto steroid is a known substitution reaction. nih.gov This reaction is often stereospecific due to the steric hindrance of the β-face of the steroid. nih.gov The synthesis of C-23 substituted derivatives of (25S)-spirostanes has also been reported, with analysis of the resulting changes in NMR chemical shifts. researchgate.net Furthermore, the synthesis of 2-substituted (25R)-spirostan-1,4,6-triene-3-ones has been achieved through ring-opening/elimination and 'click' strategies. researchgate.net

Esterification and Amidation Strategies

Esterification and amidation are common reactions used to modify the hydroxyl groups of the spirostane core, leading to derivatives with potentially altered solubility and biological activity. scielo.brlibretexts.org

These reactions typically involve the reaction of a carboxylic acid or its derivative with an alcohol (for esterification) or an amine (for amidation). libretexts.org For instance, a series of diosgenin carbamate (B1207046) derivatives have been synthesized by first reacting diosgenin with p-nitrophenyl chloroformate, followed by reaction with an amine. scielo.br Similarly, esterification of a spirostan-12-one has been achieved using 2-methoxybenzoyl chloride. sci-hub.se Multicomponent reactions, such as the Ugi four-component reaction, have also been employed to create diverse steroidal conjugates, including spirostan saponin (B1150181) analogues with amide linkages. beilstein-journals.org

Biocatalytic and Microbial Synthesis Methods for this compound

Biocatalysis and microbial transformations offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for the modification of this compound structures. nih.govmdpi.com Microorganisms produce a wide array of enzymes that can catalyze specific reactions, such as hydroxylation, oxidation, and glycosidic bond cleavage, often with high regio- and stereoselectivity that is difficult to achieve through chemical methods. tandfonline.comnih.gov

Several fungal and bacterial strains have been shown to transform diosgenin and other spirostanol (B12661974) saponins (B1172615). For example, Cunninghamella blakesleana can introduce multiple hydroxyl groups onto the diosgenin skeleton. rsc.org Cunninghamella echinulata has also been used to produce hydroxylated derivatives of diosgenin. tandfonline.com The yeast Wickerhamomyces anomalus can efficiently convert diosgenin to diosgenone through a two-step pathway involving 3β-hydroxyl oxidation and double bond isomerization. researchgate.net

Furthermore, enzymatic hydrolysis using enzymes like xylanase can increase the content of spirostanol saponins from plant material like Dioscorea zingiberensis. acs.orgacs.org Microbial fermentation is also a promising method for producing diosgenin from saponins, reducing the environmental pollution associated with traditional acid hydrolysis. mdpi.com

The following table highlights some microbial transformations of diosgenin:

| Microorganism | Transformation Product(s) | Reference |

| Cunninghamella blakesleana AS 3.970 | Polyhydroxylated derivatives (e.g., (25R)-spirost-5-en-3β,7α,12β-triol) | rsc.org |

| Cunninghamella echinulata CGMCC 3.2000 | (25R)-spirost-5-en-3β,7β,12β-triol, (25R)-spirost-5-en-3β,7β,11α-triol, (25R)-spirost-5-en-3β,7α,11α-triol | tandfonline.com |

| Wickerhamomyces anomalus JQ-1 | Diosgenone | researchgate.net |

| Trichoderma reesei | Diosgenin (from saponins) | scientific.net |

| Alternaria eureka | Oxygenated, oxidized, and epoxidized derivatives of neoruscogenin | nih.gov |

Spiro-Functionalization and Cyclization Strategies

The synthesis of spirostane derivatives and the generation of their chemical diversity heavily rely on innovative spiro-functionalization and cyclization strategies. These methodologies focus on either constructing the characteristic spiroketal moiety or, more commonly, appending new spirocyclic systems to a pre-existing steroidal framework. Research in this area aims to create structurally complex and rigid molecules, often leading to novel compounds with significant biological potential. nih.govwhiterose.ac.uk Key strategies include intramolecular cyclizations, cycloadditions, multi-component reactions, and rearrangements of the native spirostane skeleton.

One of the most explored avenues is the functionalization at various positions on the steroidal backbone to introduce a new spiro-ring. This often involves an initial condensation reaction to form an intermediate, which then undergoes cyclization. For instance, steroidal ketones can be condensed with compounds like thiosemicarbazide, followed by a cyclizing agent to form spiro-heterocycles. An example of this is the reaction of thiosemicarbazone derivatives with thioglycolic acid to yield spiro-thiazolidinone structures. nih.gov Similarly, cycloaddition reactions are pivotal in forming these systems. The reaction of steroidal imines with thioglycolic acid represents a key cycloaddition step to furnish spiro N-aryl-1,3-thiazolidin-4-ones. nih.gov

Radical cyclization offers another powerful tool for constructing spiro-fused rings. An alkoxycarbonyl radical cyclization cascade has been successfully developed to create functionalized γ-butyrolactones in a single step from homoallylic oxalate (B1200264) precursors. escholarship.org This method allows for the formation of two new carbon-carbon bonds and provides rapid access to complex spirolactones. escholarship.org

Furthermore, the inherent structure of spirostanes, particularly diosgenin, provides a unique template for modification. The F-ring of the spiroketal can be opened and subsequently closed to introduce heteroatoms, thereby transforming the spirostane into analogues like solasodine (B1681914). researchgate.net A key transformation involves reacting diosgenin pivalate (B1233124) with benzyl (B1604629) carbamate, promoted by TMSOTf, which opens the F-ring and simultaneously introduces a protected amino group, setting the stage for a new cyclization to form a nitrogen-containing ring. researchgate.net

Consecutive one-pot, multi-component reactions have also emerged as an efficient strategy. For example, diosgenin can be reacted with oxalyl chloride, arylacetylenes, and phenylhydrazine (B124118) in a single pot to generate complex spirostene-pyrazole conjugates, demonstrating a sophisticated approach to heterocyclization. nih.gov These advanced strategies are crucial for expanding the chemodiversity of the spirostane class of compounds.

Table 1: Synthesis of Spiro-Heterocyclic Steroids via Condensation and Cycloaddition

| Starting Material | Reagents | Product | Overall Yield | Ref. |

| Thiosemicarbazone 80 | 1. Benzaldehyde; 2. Thioglycolic acid, Dioxane | Spiro-thiazolidinone derivative 82 | ~54% | nih.gov |

| Epi-androsterone | 1. Sulfanilamide; 2. Thioglycolic acid, Dioxane; 3. p-Fluorobenzaldehyde, Dry ethanol | 4-Fluoroarylidene spiro N-aryl-1,3-thiazolidin-4-one 92 | 27% | nih.gov |

| Diosgenin | 1. Oxalyl chloride; 2. Arylacetylenes; 3. Phenylhydrazine | Steroidal 1,3,5-trisubstituted pyrazoles | 46-60% | nih.gov |

Table 2: Spiro-Functionalization via Radical and Rearrangement Reactions

| Precursor/Starting Material | Key Reagents/Reaction Type | Key Intermediate/Product | Notes | Ref. |

| Homoallylic oxalate salt | Alkoxycarbonyl radical cyclization / cross-coupling | Spiro-heterocyclic lactone | Forms two new C-C bonds in a single transformation. escholarship.org | escholarship.org |

| Diosgenin pivalate | Benzyl carbamate (CbzNH2), TMSOTf | 26-(Cbz-amino)furostane derivative | Key step in the synthesis of solasodine from diosgenin, involving F-ring opening. researchgate.net | researchgate.net |

| Diosgenin | NaNO₂, BF₃·Et₂O, in AcOH | 23-hydroxydiosgenin | Direct introduction of a hydroxyl group onto the spirostane skeleton. researchgate.net | researchgate.net |

Structural Elucidation and Conformational Analysis of Spirost

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques are fundamental tools in organic chemistry for identifying compounds, determining their structure, and investigating their chemical properties jchps.com. By analyzing the interaction of molecules with electromagnetic radiation, valuable information about molecular structure, bonding, and functional groups can be obtained britannica.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique providing detailed insights into the connectivity and environment of atoms within a molecule solubilityofthings.combritannica.com. It exploits the magnetic properties of certain atomic nuclei, such as 1H and 13C, to yield information about their positions and interactions britannica.com. For complex molecules like Spirost, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for complete structural assignment utrgv.eduipb.pt.

1H NMR spectra provide information on the types of protons present, their chemical environment (indicated by chemical shift), and their neighboring protons (indicated by splitting patterns and coupling constants) britannica.comipb.pt. 13C NMR spectroscopy reveals the different types of carbon atoms in the molecule britannica.comipb.pt. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) can help determine the number of protons attached to each carbon iiserkol.ac.in.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms, particularly in complex spiro systems mdpi.comipb.ptiiserkol.ac.inscirp.org. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining relative stereochemistry and gaining insights into the spatial proximity of protons, which is vital for understanding the three-dimensional structure and conformational preferences of this compound mdpi.comiiserkol.ac.in. Dynamic NMR spectroscopy can be employed to study conformational interconversions that occur on the NMR timescale iiserkol.ac.inrsc.org.

Table 1 provides a hypothetical example of key NMR data that might be obtained for this compound, illustrating the type of information used for structural assignment.

Table 1: Hypothetical Key NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Moiety/Protons | Key 2D NMR Correlations |

| 1H | 0.85 | s | - | Methyl group | COSY, HMBC |

| 1H | 1.2-2.5 | m | - | Aliphatic ring protons | COSY, HSQC, HMBC |

| 1H | 3.5-4.0 | m | - | Protons adjacent to oxygen | COSY, HSQC, HMBC, NOESY |

| 1H | 4.81 | d | 9.9 | Spiro ring proton | COSY, HMBC scirp.org |

| 13C | 25.5 | t | - | Aliphatic CH2 | HSQC, HMBC scirp.org |

| 13C | 64.4 | d | - | Spiro quaternary carbon | HMBC scirp.org |

| 13C | 105.0 | s | - | Spiro ketal carbon | HMBC |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate molecular weight of a compound, which is essential for confirming its elemental composition jchps.comsolubilityofthings.com. HRMS provides a highly precise mass-to-charge (m/z) ratio for the molecular ion, allowing for the calculation of the exact molecular formula researchgate.netnih.govrsc.org. This is particularly important for complex molecules like this compound, where multiple isomers with similar nominal masses might exist. The fragmentation pattern observed in MS experiments can also provide valuable clues about the substructures present within the molecule numberanalytics.comjchps.comnih.gov.

Table 2 presents hypothetical HRMS data for this compound.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | m/z (Experimental) | m/z (Calculated) | Proposed Molecular Formula |

| [M+H]+ | 547.3581 | 547.3578 | C30H51O8 |

| [M+Na]+ | 569.3400 | 569.3397 | C30H50O8Na |

Fourier Transform-Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation jchps.comsolubilityofthings.comrichmondscientific.com. Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the infrared spectrum solubilityofthings.comspectroscopyonline.com. Analyzing the positions and intensities of these bands provides information about the types of bonds and functional groups within this compound, such as hydroxyl, carbonyl, or ether groups, which are common in spirostane-type structures ontosight.airesearchgate.netmdpi.com.

Table 3 lists hypothetical characteristic FTIR absorption bands for this compound.

Table 3: Hypothetical Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assigned Functional Group/Vibration |

| 3400-3500 | Broad, Strong | O-H stretching (Hydroxyl groups) |

| 2900-3000 | Strong | C-H stretching (Aliphatic) |

| 1700-1720 | Strong | C=O stretching (Carbonyl group, if present) |

| 1000-1150 | Strong | C-O stretching (Ether or Alcohol) |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic techniques provide extensive information about the structure of this compound, X-ray crystallography is considered the most reliable method for obtaining a definitive three-dimensional structure and, crucially, determining the absolute configuration of chiral centers mdpi.comutrgv.edursc.org. X-ray diffraction studies of a single crystal of this compound can provide precise details about bond lengths, bond angles, and the spatial arrangement of atoms in the crystalline state mdpi.comunimi.itcambridge.orgtandfonline.com.

Growing suitable single crystals can be challenging for some compounds rsc.org. However, if a high-quality crystal is obtained, X-ray diffraction data can be collected and processed to generate an electron density map, from which the positions of the atoms can be determined mdpi.comunimi.it. For chiral molecules like this compound, analyzing the diffraction pattern allows for the unambiguous assignment of the absolute stereochemistry at each stereogenic center utrgv.eduresearchgate.net. This is particularly important for spiro compounds, which can exhibit central or axial chirality due to their unique structure mdpi.comunimi.it.

Table 4 presents hypothetical crystallographic data for this compound.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 8.9 Å, b = 10.6 Å, c = 17.1 Å |

| Angles | α = 91.4°, β = 90.5°, γ = 109.2° |

| Volume | 1500 Å3 |

| Z (Molecules per unit cell) | 2 |

| R factor | 0.055 |

Conformational Dynamics and Stereochemical Influences in this compound

The spirocyclic nature of this compound imparts unique conformational properties and stereochemical influences mdpi.comunimi.itwindows.net. Spiro compounds consist of at least two rings sharing a single common atom, the spiro atom mdpi.commdpi.comunimi.it. The arrangement of the rings around this spiro center leads to a twisted structure and can result in chirality, even in the absence of traditional chiral centers within the individual rings mdpi.comwindows.netrsc.orghkust.edu.hk.

The conformational dynamics of this compound involve the various shapes the molecule can adopt through rotations around single bonds and other low-energy processes windows.net. These conformations can significantly influence the molecule's properties and reactivity windows.net. For spiro systems, the rigidity and three-dimensional arrangement imposed by the spiro junction play a crucial role in defining the accessible conformations mdpi.comunimi.it. Dynamic NMR spectroscopy can provide insights into the rates and energies of conformational interconversions rsc.orgscribd.com.

Diastereomeric Resolution and Significance

Diastereomers are stereoisomers that are not mirror images of each other mdpi.com. In the context of this compound, if the synthesis or isolation yields a mixture of diastereomers, their separation is often necessary to obtain pure compounds for further study or application researchgate.netmdpi.com. Diastereomeric resolution is the process of separating these isomers mdpi.comacs.orgrsc.org.

One common approach for diastereomeric resolution involves the formation of diastereomeric salts or covalent derivatives by reacting the compound with a chiral resolving agent mdpi.comacs.orgrsc.org. These diastereomeric species have different physical properties (e.g., solubility, melting point) that can be exploited for separation using techniques such as fractional crystallization or chromatography, particularly chiral HPLC researchgate.netmdpi.comacs.org. Once separated, the pure diastereomer can be converted back to the enantiomerically enriched or pure this compound acs.org.

The significance of diastereomeric resolution lies in its ability to provide access to individual stereoisomers of this compound. Since different stereoisomers can exhibit distinct biological activities or physical properties, obtaining pure forms is essential for understanding structure-activity relationships and for potential applications utrgv.eduresearchgate.net. The ability to resolve diastereomers also provides a pathway to determine the absolute configuration of the molecule, often in conjunction with techniques like X-ray crystallography researchgate.netmdpi.com.

Advanced Spectroscopic and Chromatographic Characterization of Spirost

Chromatographic Separation Techniques for Spirost Isolates and Derivatives

Chromatographic techniques are fundamental for the separation and purification of this compound and its various isolates and derivatives from complex biological extracts or synthetic mixtures. The choice of chromatographic method depends largely on the physicochemical properties of the specific this compound compound, such as polarity, volatility, and molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely applied in the analysis of steroids and other small molecules, offering high sensitivity and specificity medchemexpress.comnih.govnih.gov. This hyphenated technique combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. LC-MS/MS is particularly valuable for analyzing complex samples where multiple this compound derivatives might be present, allowing for their separation and subsequent structural elucidation and quantification based on their characteristic mass-to-charge ratios and fragmentation patterns medchemexpress.comthegoodscentscompany.com. LC-MS has been utilized for the structural identification of this compound derivatives researchgate.net. The sensitivity of LC-MS/MS makes it suitable for trace component quantification in complex matrices nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of this compound compounds. HPLC allows for the separation of this compound isolates and derivatives based on their differential interactions with a stationary phase and a mobile phase himpharm.com. This technique is particularly effective for non-volatile or thermally labile spirostans. HPLC has been employed for the separation of spirostanol (B12661974) diastereomers, which is critical for pharmacological studies researchgate.net. Different stationary phases, such as C30 columns, have shown enhanced performance in resolving 25R/S spirostanol pairs compared to C8 and C18 columns, attributed to improved hydrophobic and steric interactions researchgate.net. Mobile phase composition is optimized to achieve efficient separation; for instance, MeOH-1% CH3COOH has been used for C12-carbonylated derivatives, while CH3CN-1% CH3COOH provided faster separation for C12-unsubstituted derivatives researchgate.net. HPLC is also utilized for the quantitative analysis of this compound derivatives like diosgenin (B1670711) nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. While spirostans are relatively high molecular weight steroids, GC-MS has been successfully applied for the analysis and identification of certain this compound derivatives, often after appropriate derivatization to increase their volatility. GC-MS analysis has revealed the presence of this compound-8-en-11-one, 3-hydroxy-, (3ß,5α,14ß,20ß,22ß,25R) in various plant extracts researchgate.netwikipedia.orgnih.govuni.luctdbase.org. This technique is valuable for profiling the phytochemical composition of plant sources and identifying the presence of this compound compounds within complex mixtures nih.govuni.lu.

Method Development and Validation for this compound Analytical Research

Analytical method development and validation are critical steps in ensuring the accuracy, reliability, and consistency of analytical data obtained for this compound compounds. This process involves establishing and verifying the performance characteristics of a method for its intended use. Key validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Method development for this compound analysis involves selecting appropriate chromatographic columns, mobile phases, detectors, and sample preparation techniques tailored to the specific this compound compound and matrix. For instance, in HPLC method development for related compounds like Spironolactone, parameters such as stationary phase (e.g., Inertsil C18), mobile phase ratio (e.g., Methanol (B129727): Phosphate buffer), flow rate, and detection wavelength are optimized. Validation confirms that the developed method consistently produces reliable results under defined conditions. This is often performed according to guidelines from regulatory bodies like the ICH.

Chemometric Approaches in this compound Analytical Research

Chemometric approaches involve the application of statistical and mathematical methods to chemical data to extract meaningful information, identify patterns, and build predictive models. In this compound analytical research, chemometrics can be used to analyze complex chromatographic or spectroscopic datasets obtained from the analysis of this compound isolates and derivatives, particularly from natural sources.

Techniques such as Principal Component Analysis (PCA), Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), and Hierarchical Clustering Analysis (HCA) can be applied to differentiate samples based on their this compound profiles, identify potential markers, or assess the impact of various factors (e.g., geographical origin, extraction method) on the chemical composition. Chemometric analysis of HPLC data has been used to identify key components, including (25R)-spirost-4-ene-3,12-dione, affecting the quality differences in plant extracts. These approaches aid in the interpretation of large datasets and can reveal subtle variations or relationships that may not be apparent through univariate analysis.

Here is an example of how data from GC-MS analysis might be presented, based on the search results mentioning retention times and relative abundance of this compound-8-en-11-one, 3-hydroxy-, (3ß,5α,14ß,20ß,22ß,25R) in plant extracts.

| Compound Name | Retention Time (min) | Relative Abundance (%) | Source Plant |

| This compound-8-en-11-one, 3-hydroxy-, (3ß,5α,14ß,20ß,22ß,25R) researchgate.net | 26.289 | Not specified | Artemisia annua |

| This compound-8-en-11-one, 3-hydroxy-, (3ß,5α,14ß,20ß,22ß,25R) uni.lu | Not specified | Not specified | Quercus infectoria |

Note: Specific quantitative data for relative abundance was not consistently available across sources for this compound.

Another example illustrating HPLC data for diosgenin and a related compound, based on retention times mentioned in a search result:

| Compound Name | Retention Time (min) |

| Spironolactone | 1.688 |

| Hydrochlorothiazide | 3.282 |

| Diosgenin ((25R)-spirost-5-en-3β-ol) | Not specified in this context |

Note: The provided retention times in source are for Spironolactone and Hydrochlorothiazide, not diosgenin. While HPLC is used for diosgenin, specific retention time data for diosgenin in a comparable context was not found in the provided snippets to create a direct comparison table here.

Theoretical and Computational Chemistry Studies on Spirost

Quantum Chemical Calculations (DFT, TD-DFT) on Spirost Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are extensively applied to characterize the structural and electronic properties of this compound compounds. DFT is commonly used to optimize the geometries of this compound molecules and related structures, allowing for comparison with experimental data such as crystallographic information researchgate.net. Methods like B3LYP with basis sets such as 6-31G(d,p) are frequently employed for geometry optimizations and subsequent calculations of vibrational frequencies and intensities mdpi.com. These calculations are instrumental in confirming proposed molecular structures and understanding their fundamental characteristics mdpi.com.

Electronic Structure Analysis (HOMO-LUMO Gaps)

A key application of DFT in the study of spirosts is the analysis of their electronic structure, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's electronic stability, reactivity, and charge transfer characteristics sncollegechempazhanthy.ac.inresearchgate.net. Studies on spirostannoles, a type of this compound compound containing tin, have shown that DFT calculations can reveal the degeneracy of HOMO and LUMO orbitals due to molecular symmetry and provide values for the HOMO-LUMO energy gap researchgate.net. Calculated HOMO-LUMO gaps for these compounds have been reported in the range of 2.68 to 3.2 eV researchgate.net. A smaller HOMO-LUMO gap is generally associated with increased chemical reactivity and can suggest the presence of intramolecular charge transfer interactions sncollegechempazhanthy.ac.inresearchgate.net.

Spectroscopic Property Predictions

TD-DFT calculations are particularly useful for predicting the electronic excitation energies and intensities, which correspond to the wavelengths and strengths of absorption and emission bands in spectroscopic experiments. These theoretical predictions can be directly compared with experimental UV-Vis and fluorescence spectra to validate computational models and aid in the interpretation of experimental results researchgate.net. For example, calculated absorption maxima for spirostannoles have shown good agreement with experimental measurements, helping to understand the factors influencing their optical properties, such as the effect of substituents on bathochromic shifts researchgate.net. Furthermore, theoretical calculations of NMR shielding constants using methods like GIAO (Gauge-Including Atomic Orbital) within the DFT framework are widely used to assist in the assignment of experimental NMR spectra and the structural elucidation of complex spirostanol (B12661974) sapogenins and saponins (B1172615) mdpi.comresearchgate.net.

Molecular Mechanics (MM) and Hybrid QM/MM Methods

For larger this compound-containing systems, especially those involving interactions with biological macromolecules like enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. These methods treat the chemically active region (e.g., the reaction center of an enzyme with the this compound substrate) using more computationally intensive QM methods, while the rest of the system is described by less demanding MM force fields researchgate.netacs.orgresearchgate.net. This approach allows for the study of complex processes such as enzymatic reactions involving this compound substrates, providing insights into reaction mechanisms, transition states, and energy barriers that would be computationally prohibitive with QM methods alone researchgate.netacs.orgresearchgate.net. QM/MM molecular dynamics simulations, for instance, have been applied to investigate the mechanism of Δ1-dehydrogenation of 3-ketosteroids, including (25R)-spirost-4-en-3-one, catalyzed by bacterial enzymes, helping to reconcile theoretical predictions with experimental kinetic isotope effects researchgate.netacs.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful techniques for exploring the conformational landscape and dynamic behavior of this compound compounds in various environments, including solutions and biological complexes. MD simulations track the movement of atoms over time, providing information about molecular flexibility, conformational changes, and interactions with surrounding molecules usm.mynih.gov. These simulations can be used to assess the stability of protein-ligand complexes involving spirosts, as measured by parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (RG) usm.mynih.gov. For example, MD simulations have been utilized to study the binding of spirostan (B1235563) sapogenins to enzymes like aromatase, providing insights into the stability of the docked complexes usm.my. Similarly, MD simulations have explored the interactions and dynamic stability of diosgenin (B1670711) (a this compound derivative) bound to target proteins, revealing details about intermolecular contacts and binding free energies nih.gov.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Computational methods are increasingly integrated into the process of predicting and understanding the Structure-Activity Relationships (SAR) of this compound compounds. By analyzing the correlation between molecular structure and biological activity using computational models, researchers can identify key structural features that govern activity and guide the design of new this compound derivatives with desired properties usm.mydovepress.com. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various biological activities, such as anti-proliferative effects usm.my. Computational SAR studies can highlight the importance of stereochemistry, substituent effects, and glycosylation patterns on the activity of this compound compounds dovepress.com. These approaches also facilitate the in silico assessment of pharmacokinetic properties, including oral bioavailability and potential interactions with drug-metabolizing enzymes and transporters usm.my.

Theoretical Studies on this compound Cyclization Mechanisms

Theoretical studies, often leveraging DFT calculations, contribute to understanding the mechanisms of chemical reactions involving this compound compounds, including cyclization events that are crucial in their biosynthesis or chemical modification. While detailed theoretical studies specifically focused on the fundamental cyclization mechanisms forming the this compound skeleton were not extensively covered in the search results, related computational work on cyclization reactions of spirocyclic systems and the transformation of furostane-type saponins into spirostanol saponins by microbial action demonstrates the applicability of theoretical methods in this area oxfordabstracts.comnih.gov. DFT calculations have been employed to investigate reaction mechanisms of spiro-containing molecules, providing insights into transition states and reaction pathways yachaytech.edu.ecresearchgate.net. These studies can help elucidate the factors influencing reaction outcomes and stereoselectivity.

Biosynthetic Pathways and Metabolic Engineering of Spirost

Natural Occurrence and Phytochemical Investigations of Spirost-Containing Plants

This compound compounds and their derivatives are widely distributed in the plant kingdom, with numerous studies focusing on their isolation and characterization from diverse botanical sources. Phytochemical investigations have identified these compounds in various plant families, highlighting their prevalence as secondary metabolites.

Notable plant sources of this compound compounds include species from the Dioscorea genus (wild yams), which are particularly known for their high content of diosgenin (B1670711), a key spirostanol (B12661974) sapogenin. nih.gov Yucca schidigera is another plant recognized for containing spirostane derivatives.

Beyond these well-known sources, this compound compounds have been detected in a variety of other plants through phytochemical screening techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For instance, this compound-8-en-11-one, 3-hydroxy- has been identified in Quercus infectoria galls and Alchemila valgaris seeds. researchgate.netcabidigitallibrary.orgsemanticscholar.org Paris polyphylla, a traditional medicinal plant, accumulates steroidal saponins (B1172615), including this compound-5-en-3,12-diol. frontiersin.org Other plants reported to contain spirostanol saponins or sapogenins include Equisetum arvense, Piper betle, Smilax China, Trigonella foenum graecum, Ruscus aculeatus, and Tupistra chinensis. cabidigitallibrary.orgnih.govnih.govplantscience.cn Species within the Allium genus are also known to produce steroidal saponins with a spirostane skeleton. researchgate.netmdpi.com

Phytochemical investigations often involve extraction using solvents like methanol (B129727), followed by chromatographic techniques for isolation and spectroscopic methods (such as GC-MS, FTIR, and NMR) for structural elucidation. researchgate.netcabidigitallibrary.orgsemanticscholar.orgnih.govplantscience.cn These studies not only confirm the presence of this compound compounds but also contribute to understanding the diversity of these structures in nature.

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound compounds in plants follows the general steroidal pathway, originating from central metabolic routes. The elucidation of these pathways involves identifying the precursor molecules and the enzymatic steps that lead to the formation of the complex spirostane skeleton.

The initial stages of steroid biosynthesis in plants proceed via the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway, leading to the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comresearchgate.net These five-carbon units are then assembled to form farnesyl pyrophosphate (FPP), which is a precursor for squalene (B77637). mdpi.comresearchgate.net Squalene undergoes epoxidation catalyzed by squalene epoxidase (SQE) to form 2,3-oxidized squalene. mdpi.com Cyclization of 2,3-oxidized squalene, mediated by cycloartenol (B190886) synthase (CAS), yields cycloartenol, a key intermediate in plant steroid biosynthesis. mdpi.comresearchgate.net

Further downstream modifications of the steroidal skeleton, including oxidations, reductions, and cyclizations, lead to the diverse array of spirostane structures. While the complete, step-by-step biosynthesis of every this compound compound is not fully elucidated, studies on key spirostanols like diosgenin provide significant insights.

Precursor Utilization

The biosynthesis of this compound compounds utilizes fundamental precursors from primary metabolism. As mentioned, IPP and DMAPP, derived from the MVA or MEP pathways, are the building blocks for the triterpene squalene. mdpi.comresearchgate.net Squalene is a direct precursor to cycloartenol, the first cyclic intermediate with a steroid-like structure in plants. mdpi.comresearchgate.net

Diosgenin, a widely studied spirostanol sapogenin, is considered a crucial intermediate or precursor in the formation of other spirostane derivatives. nih.govmdpi.com Studies on the biosynthesis of tigogenin (B51453), a spirostan (B1235563), also indicate the involvement of cholesterol precursors. rsc.org This suggests a branching point in the sterol biosynthesis pathway where intermediates are channeled towards the formation of spirostane structures.

Enzymatic Mechanisms in this compound Formation

The conversion of steroidal precursors to this compound compounds involves a series of enzymatic transformations. Enzymes such as squalene synthase (SQS), squalene epoxidase (SQE), and cycloartenol synthase (CAS) are involved in the early, conserved steps of sterol biosynthesis that precede the formation of the spirostane skeleton. mdpi.comresearchgate.net

The formation of the characteristic spiroketal structure and modifications to the steroid rings involve specific enzymes. For example, the conversion of diosgenin to (25R)-Spirost-4-en-3-one involves the oxidation of the 3β-hydroxyl group to a ketone and the formation of a double bond at C4-C5. In microbial systems, cytochrome P450 enzymes and dehydrogenases have been shown to catalyze such oxidation steps.

Enzymes are also implicated in the glycosylation of spirostane aglycones to form spirostanol saponins. The attachment of various sugar moieties (such as glucose, rhamnose, and galactose) to the aglycone is catalyzed by glycosyltransferases, contributing to the structural diversity and biological activities of these compounds. ontosight.ai

Research into spirocycle formation in other natural product biosynthetic pathways, such as the indole (B1671886) alkaloid spirotryprostatins, highlights the role of oxygenating enzymes like FAD-dependent monooxygenases and cytochrome P450s in catalyzing spiro-carbon formation through mechanisms like epoxidation. nih.govnih.gov While directly related enzymatic mechanisms for spirostane spiroketal formation are less detailed in the provided results, these studies on similar spiro-compound biosynthesis suggest potential enzymatic strategies involved.

Genetic Engineering and Synthetic Biology Approaches for this compound Production

Genetic engineering and synthetic biology offer powerful strategies to enhance the production of valuable natural products, including this compound compounds. These approaches involve manipulating the genetic machinery of organisms to optimize existing biosynthetic pathways or introduce new ones.

Strategies for increasing this compound production through genetic engineering could involve overexpression of genes encoding key enzymes in the biosynthetic pathway, such as those involved in precursor synthesis (e.g., SQS, SQE, CAS) or the later steps of spirostane formation and glycosylation. mdpi.comresearchgate.net Conversely, downregulating or knocking out genes that divert metabolic flux to competing pathways could also improve this compound yield.

Introducing genes from high-producing plant species into faster-growing organisms like yeasts or bacteria through synthetic biology approaches could enable heterologous production of this compound compounds. This would offer an alternative to traditional plant extraction, potentially leading to more sustainable and scalable production methods. Research on the genetic engineering of microorganisms for the production of other natural products, such as spinosyns, demonstrates the feasibility of this approach for complex molecules. nih.gov

Furthermore, enzyme engineering can be employed to modify the catalytic properties of enzymes involved in this compound biosynthesis, potentially improving reaction rates or specificity. researchgate.net Synthetic biology tools can also be used to design and construct artificial gene circuits to regulate the expression of biosynthetic genes and optimize metabolic flux towards this compound production.

While specific examples of successful genetic engineering or synthetic biology applications solely focused on "this compound" production are not extensively detailed in the provided results, the principles and techniques discussed in the context of other natural products and plant metabolic engineering are directly applicable to enhancing this compound biosynthesis. nih.govnih.govpressbooks.pub

Spirost Biomolecule Interactions and Molecular Recognition

Investigation of Spirost Interactions with Cellular Components (In Vitro Models)

In vitro models, which involve experiments conducted outside of a living organism, are fundamental in elucidating the initial interactions between spirostanes and cellular components. asianjpr.comasianjpr.com These studies provide a controlled environment to dissect the molecular mechanisms at play.

One key area of investigation is the interaction of spirostanes with proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). biointerfaceresearch.comrsc.orgfrontiersin.org These proteins are abundant in the bloodstream and play a crucial role in transporting various molecules. biointerfaceresearch.com Spectroscopic techniques, such as fluorescence and UV-Vis spectroscopy, are often employed to study these interactions. biointerfaceresearch.comfrontiersin.org For instance, the quenching of BSA's intrinsic fluorescence upon the addition of a spirostane compound can indicate the formation of a complex. nih.gov The binding affinity and stoichiometry of these complexes can be determined, providing insights into how spirostanes are transported and distributed in the body. nih.govnih.gov

Another important cellular component that spirostanes interact with is DNA. biorxiv.org The interaction between small molecules and DNA can have significant biological consequences, including the regulation of gene expression. biorxiv.org In vitro techniques like electrophoretic mobility shift assays (EMSA) and DNA footprinting can be used to study these interactions. biorxiv.org For example, a study on the spirostanol (B12661974) glycoside from wild yam demonstrated its cytostatic activity on cancer cells, suggesting a potential interaction with cellular components that regulate cell growth. jfda-online.com

Furthermore, the interaction of spirostanes with cell membranes is an area of active research. Due to their lipophilic nature, spirostanes can readily interact with and potentially alter the properties of cell membranes. This can, in turn, affect the function of membrane-bound proteins and signaling pathways.

The table below summarizes findings from various in vitro studies on spirostane interactions.

| Spirostane Derivative | Cellular Component | Method of Investigation | Key Findings |

| Diosgenin (B1670711) | Human Cancer Cell Lines (FaDu, A549, DLD1, MCF-7, DU145, PC3) | Cytotoxicity Assays | Exhibited significant cytotoxicity against various cancer cell lines. sci-hub.se |

| Spirostanol Glycoside | Human Cancer Cell Lines (Hep G2, MCF7, HEK293) | Cytostatic Activity Assay | Inhibited the growth of cancer cells, with higher activity than its aglycone, diosgenin. jfda-online.com |

| Spiro-acridines (AMTAC-01, AMTAC-02) | Mushroom Tyrosinase | UV-Vis Spectroscopy, Spectrofluorimetry | Strong interaction observed, leading to reversible enzyme inhibition. nih.gov |

| Roflumilast (B1684550) (structurally related) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Quenched BSA fluorescence through the formation of a static complex. nih.gov |

These in vitro studies provide a foundational understanding of how spirostanes interact with key cellular components, paving the way for more complex investigations in cellular and whole-organism models.

Molecular Docking and Binding Studies of this compound with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable for studying the interactions between spirostanes and their target proteins at a molecular level. nih.govresearchgate.net

The process begins with the three-dimensional structures of both the spirostane ligand and the target protein, which are often obtained from databases like the Protein Data Bank (PDB). researchgate.net Docking software then explores various possible binding modes, calculating the binding affinity for each. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

Molecular docking studies have been instrumental in identifying potential protein targets for various spirostane compounds. For example, a study on borivilianoside H, a spirostane derivative, used molecular docking to predict its interactions with several cancer-related proteins, including fibroblast activation protein (FAP) and serum albumin (ALB). researchgate.net Another study predicted that certain spirostane derivatives from Abelmoschus manihot could act as ACE inhibitors based on their favorable binding energies. researchgate.net

The insights gained from molecular docking can guide further experimental validation. For instance, if a spirostane is predicted to bind strongly to a particular enzyme, in vitro enzyme inhibition assays can be performed to confirm this interaction. nih.gov The table below presents data from molecular docking studies of various spirostane derivatives with their target proteins.

| Spirostane Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound-8-en-11-one, 3-hydroxy | Angiotensin-Converting Enzyme (ACE) | -8.7 | Not specified |

| Borivilianoside H | Fibroblast Activation Protein (FAP) | High | Hydrogen bonding and hydrophobic interactions researchgate.net |

| Borivilianoside H | Serum Albumin (ALB) | High | Hydrogen bonding and hydrophobic interactions researchgate.net |

| AMTAC-02 | Mushroom Tyrosinase | Not specified | Interaction with the methoxy (B1213986) group is crucial for inhibition nih.gov |

Molecular docking, in conjunction with experimental data, provides a powerful approach to understanding the molecular recognition between spirostanes and their protein targets, which is essential for drug design and development. researchgate.net

Characterization of Specific this compound-Enzyme Interactions

Enzymes are crucial biological catalysts, and their inhibition is a common mechanism of action for many drugs. wikipedia.org Spirostanes have been shown to interact with and modulate the activity of various enzymes. nih.govubi.ptresearchgate.net The characterization of these interactions involves determining the type of inhibition and the kinetic parameters involved. numberanalytics.com

Enzyme inhibition can be broadly classified as reversible or irreversible. wikipedia.org Reversible inhibition, where the inhibitor can dissociate from the enzyme, can be further categorized into competitive, non-competitive, uncompetitive, and mixed types. wikipedia.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. numberanalytics.com

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. numberanalytics.commicrobenotes.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. microbenotes.com

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Kinetic studies are performed to determine these inhibition mechanisms. By measuring the reaction rate at different substrate and inhibitor concentrations, parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. numberanalytics.com

For example, a study on spiro-acridine derivatives as tyrosinase inhibitors found that one compound (AMTAC-01) was a noncompetitive inhibitor, while another (AMTAC-02) was a mixed-type inhibitor. nih.gov Spectroscopic methods like fluorescence and circular dichroism can also provide insights into how the inhibitor binding affects the enzyme's conformation. nih.gov

The table below summarizes the characterized interactions between specific spirostanes and enzymes.

| Spirostane/Related Compound | Enzyme | Type of Inhibition | Key Findings |

| AMTAC-01 (Spiro-acridine) | Mushroom Tyrosinase | Noncompetitive | Reversibly inhibits the enzyme. nih.gov |

| AMTAC-02 (Spiro-acridine) | Mushroom Tyrosinase | Mixed-type | More effective inhibitor than AMTAC-01. nih.gov |

| Compound c27 (Cinnamic acid-eugenol ester) | Tyrosinase | Reversible mixed-type | Stronger inhibitor than kojic acid. nih.gov |

| Various Flavonoids | α-Glucosidase | Varies | Inhibitory activity is influenced by molecular volume and the number of hydroxyl groups. mdpi.com |

Understanding the specific interactions between spirostanes and enzymes is crucial for developing targeted therapeutic agents with high efficacy and specificity.

Analysis of this compound Binding to Receptors

Receptors are specialized proteins that receive and transduce signals, playing a vital role in cellular communication. nih.gov Many drugs exert their effects by binding to specific receptors. nih.gov Spirostanes, particularly those with a steroidal backbone, have been investigated for their ability to bind to various receptors, including nuclear receptors like the estrogen receptor. nih.govresearchgate.net

The binding of a spirostane to a receptor is typically studied using binding assays. These assays measure the affinity of the ligand (spirostane) for the receptor. Radioligand binding assays, where a radiolabeled ligand is used, have been a traditional method. More recently, fluorescence-based techniques have gained prominence. nih.gov

A notable example is the study of spiro-estradiol isomers, which have a spiro junction in their steroid core. nih.gov These compounds were found to bind to the estrogen receptor with an affinity comparable to that of estradiol, the natural ligand. nih.gov This suggests that the estrogen receptor can accommodate ligands with significantly different shapes. nih.gov

Molecular docking can also be used to predict and analyze the binding of spirostanes to receptors. researchgate.net These computational studies can identify key amino acid residues in the receptor's binding pocket that interact with the spirostane ligand. nih.gov For instance, a study on hedgehog receptor Patched1 (PTCH1) identified a spirostane-containing ligand in the complex. pdbj.org

The table below provides examples of spirostane interactions with specific receptors.

| Spirostane Derivative | Receptor | Method of Analysis | Key Findings |

| Spiro-estradiol isomers | Estrogen Receptor | Receptor Binding Studies | Bind with high affinity, showing β to α selectivity. nih.gov |

| Diosgenin | Estrogen Receptor | In silico and in vitro studies | Predicted to interact with the estrogen receptor. nih.gov |

| This compound-8-en-11-one, 3-hydroxy | Angiotensin-Converting Enzyme (ACE) | Molecular Docking | Predicted to have inhibitory activity. researchgate.net |

| Spirostane-containing ligand | Hedgehog Receptor Patched1 (PTCH1) | Cryo-electron microscopy | Identified as a component of the receptor complex. pdbj.org |

The analysis of spirostane-receptor binding is a critical step in understanding their potential as modulators of cellular signaling pathways and as therapeutic agents.

Non-Covalent Interactions in this compound-Biomolecule Complexes

The binding of spirostanes to biomolecules is governed by a variety of non-covalent interactions. wikipedia.org These interactions, although individually weak, collectively contribute to the stability and specificity of the this compound-biomolecule complex. nih.gov Understanding these interactions is fundamental to drug design. taylorandfrancis.com The primary types of non-covalent interactions include:

Hydrogen Bonds: These occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. taylorandfrancis.com They are highly directional and play a crucial role in determining the specific orientation of a ligand in a binding site.

Van der Waals Forces: These are weak, short-range interactions that arise from temporary fluctuations in electron distribution. They include dipole-dipole, dipole-induced dipole, and London dispersion forces. wikipedia.org

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, thereby minimizing their contact with water. taylorandfrancis.com The steroid core of spirostanes is largely nonpolar, making hydrophobic interactions a significant driving force in their binding to proteins.

Electrostatic Interactions: These occur between charged or polar groups. They can be attractive (between opposite charges) or repulsive (between like charges). wikipedia.org

Computational methods, such as molecular dynamics simulations, can provide detailed insights into these non-covalent interactions. researchgate.net These simulations can track the movement of atoms over time, revealing the dynamic nature of the interactions within the binding pocket.

For example, molecular docking studies of borivilianoside H with its target proteins predicted the involvement of both hydrogen bonding and hydrophobic interactions. researchgate.net Similarly, the interaction between roflumilast and bovine serum albumin was found to be driven primarily by hydrophobic forces. nih.gov

The table below outlines the key non-covalent interactions involved in the formation of this compound-biomolecule complexes.

| This compound-Biomolecule Complex | Dominant Non-Covalent Interactions | Method of Analysis |

| Borivilianoside H - Target Proteins | Hydrogen bonding, hydrophobic interactions researchgate.net | Molecular Docking researchgate.net |

| Roflumilast - Bovine Serum Albumin | Hydrophobic interactions nih.gov | Thermodynamic analysis nih.gov |

| Caffeoylquinic Acids - Bovine Serum Albumin | Van der Waals forces, hydrogen bonding frontiersin.org | Spectroscopic and Molecular Docking frontiersin.org |

| Spiro-estradiol - Estrogen Receptor | Van der Waals and hydrogen-bonded interactions rcsb.org | X-ray Crystallography rcsb.org |

A thorough understanding of the non-covalent interactions that stabilize this compound-biomolecule complexes is essential for the rational design of new spirostane-based drugs with improved affinity and selectivity. rsc.org

Structure Activity Relationship Sar Studies of Spirost Compounds

Principles of SAR and QSAR in Spirost Research

SAR studies in the context of this compound compounds involve systematically modifying the chemical structure and observing the resulting changes in biological activity. This allows researchers to identify which parts of the molecule are essential for its activity and how modifications influence potency and selectivity. QSAR takes this a step further by attempting to establish mathematical models that correlate structural descriptors with biological activity, enabling the prediction of the activity of new, untested compounds.

Research on spirostan (B1235563) saponins (B1172615) and related compounds frequently utilizes SAR to understand their diverse biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. nih.govnih.govfishersci.cahimpharm.comthegoodscentscompany.comnih.govuni.lu QSAR studies have also been applied to spirostans, for instance, to predict their anti-proliferative tendencies. cenmed.com These principles help in designing compounds with improved efficacy and potentially reduced undesirable effects. nih.gov

Correlating Structural Features with Biological Activities

Studies have shown that the biological activities of this compound compounds are significantly influenced by various structural features, including the structure of the spirostan aglycone, the composition, number, and linkages of the attached sugar moieties, and the presence and position of functional groups. nih.govfishersci.cahimpharm.comnih.govuni.lulabsolu.ca

For spirostan saponins, the sugar portion plays a crucial role in biological activity and may act as a key pharmacophore, particularly for anti-cancer effects. fishersci.canih.govlabsolu.ca The specific monosaccharides present, their sequence, and their glycosylation sites on the aglycone all impact activity. himpharm.com

Modifications to the aglycone structure also affect biological properties. For example, studies on spirostan saponins from Agave species suggest that a carbonyl group at the C-12 position of the aglycone enhances phytotoxic activity. nih.gov The introduction of specific substituents, such as electron-withdrawing groups like nitro (-NO2) and cyano (-CN) or bromo substituents on triazole moieties attached to diosgenin (B1670711), has been shown to have a beneficial impact on antifungal activity. alfa-chemistry.combadd-cao.net Conversely, electron-donating groups or certain heterocycle substituents can be less favorable for cytotoxicity. badd-cao.netwikidata.org

Impact of Stereochemistry on this compound Activities

Stereochemistry, particularly at the C-25 position of the spirostan skeleton, is a critical determinant of biological activity. nih.govhimpharm.comuni.luwikipedia.orgfishersci.de The configuration at C-25 can be either R or S. Methods based on the difference in chemical shifts of the geminal H-26 protons in 1H NMR spectra are commonly used to ascertain the 25R or 25S orientation. wikipedia.orgfishersci.de A difference (Δδab) of < 0.2 for 25R and > 0.35 or 0.5 for 25S is often observed. wikipedia.orgfishersci.de The chemical shifts of the methyl group at C-25 also differ between the R and S stereoisomers. himpharm.com

The stereochemistry at other positions, such as the fusion of rings A and B (5α or 5β configuration), can also influence activity. nih.gov Comparisons between isomers like diosgenin (25R-spirost-5-en-3β-ol) and sarsasapogenin (B1680783) (25S-5β-spirostan-3β-ol) have revealed differing effects on biological processes like melanogenesis, highlighting the significance of both C-25 stereochemistry and the A/B ring junction. nih.gov

Analysis of Key Pharmacophores and Functional Groups in this compound Scaffolds

Based on SAR studies, the sugar moiety in spirostan saponins is frequently identified as a key pharmacophore responsible for certain biological activities, particularly anti-cancer effects. fishersci.canih.govlabsolu.ca The nature and arrangement of the sugar units directly influence the interaction with biological targets. himpharm.com

Beyond the sugar chains, specific functional groups and structural motifs within the spirostan aglycone contribute to activity. The hydroxyl group at the C-3 position is typical for steroidal saponins. nih.gov The presence of double bonds, such as at C-5/C-6 or C-9/C-11, and carbonyl groups, like at C-12, have been correlated with specific activities. nih.govuni.lunih.gov Modifications involving the introduction of nitrogen-containing heterocycles, such as 1,2,3-triazole moieties, to the this compound scaffold, particularly at the C-3 position of diosgenin, have been explored to enhance biological activity, with the nature and position of substituents on these rings being important for the observed effects. alfa-chemistry.combadd-cao.netwikidata.org

Computational Methods for SAR Elucidation in this compound Research

Computational methods play an increasingly important role in modern SAR studies of this compound compounds. Techniques such as molecular docking and QSAR modeling are employed to gain insights into the interactions between spirostans and their biological targets and to predict the activity of potential new compounds. cenmed.comthegoodscentscompany.comgoogle.comfishersci.cachem960.com

Molecular docking can predict the binding affinity and orientation of this compound compounds within the active sites of enzymes or receptors, helping to explain observed structure-activity relationships at a molecular level. cenmed.comthegoodscentscompany.comgoogle.com QSAR models can correlate calculated molecular descriptors with biological activity data, allowing for the prediction of the activity of novel this compound derivatives and guiding the design of compounds with improved properties. cenmed.com These in silico approaches complement experimental SAR studies by providing mechanistic hypotheses and prioritizing compounds for synthesis and testing. google.comchem960.com

Spectral Structure-Activity Relationship (S-SAR) Applications

While the term "S-SAR" may not be universally standardized as a distinct methodology, spectral data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, is indispensable in this compound research for determining the precise chemical structure and stereochemistry of isolated compounds and their derivatives. This structural information is then directly correlated with observed biological activities in SAR studies.

NMR spectroscopy is crucial for elucidating the complex structures of spirostan saponins and sapogenins, including the identification of the aglycone type, the position and linkages of sugar moieties, and the stereochemistry at chiral centers like C-25. himpharm.comuni.luwikipedia.orgfishersci.de Differences in NMR chemical shifts, especially for protons and carbons in the F ring and at C-25, are used to assign the 25R or 25S configuration, which, as discussed, is critical for biological activity. wikipedia.orgfishersci.de By providing detailed structural information, spectral methods enable accurate SAR correlations, linking specific spectroscopic signatures (representing structural features) to biological outcomes.

Strategic Development of Spirost Derivatives for Biological Research

Design and Synthesis of Novel Spirost Analogues

The design of novel spirostan (B1235563) analogues often begins with naturally occurring spirostans, such as diosgenin (B1670711), which is widely available and serves as a primary precursor for steroid synthesis. researchgate.netscielo.br The synthesis of these analogues involves various chemical transformations aimed at altering the basic spirostan skeleton. Researchers employ both traditional chemical synthesis methods and biotransformation techniques to create structural diversity. researchgate.net The goal is to generate compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. phytopharmajournal.com For instance, novel triazolyl derivatives of diosgenin have been synthesized to explore their antimicrobial potential. phytopharmajournal.com

Modifications at Specific Ring Positions

Modifications at specific positions of the spirostan ring system are a common strategy to modulate biological activity. The C-3 position is a frequent site for derivatization. scielo.brscielo.br For example, the introduction of amino acids at the C-3 position of (25R)-5α-spirostan-3β-ol has yielded derivatives with promising in vitro anti-tumor and immunomodulatory activities. scielo.brscielo.br These modifications can significantly impact the compound's interaction with biological targets. Studies have shown that structural modifications at the 3-position of diosgenin can increase its activity on tracheal smooth muscle. scielo.brscielo.br Other ring positions are also targeted for modification to explore their influence on biological effects.

Introduction of Heteroatoms in this compound Derivatives

The introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) into the spirostan skeleton is a key strategy for generating heterosteroids with altered chemical and biological properties. researchgate.net This isosteric replacement of carbon atoms can lead to changes in hydrogen bonding ability and hydrophobicity, thereby influencing the compound's biological interactions. researchgate.net Nitrogen-containing hetero spirostan derivatives, including those with oxime, nitrile, pyrazole, and isoxazole (B147169) structures incorporated into rings A and F, have been designed and synthesized, demonstrating potential as drug candidates with anti-cancer, anti-diabetes, and anti-inflammatory properties. researchgate.netsymc.edu.cn The incorporation of heteroatoms can lead to advantageous alterations in biological activities. researchgate.net

Creation of Glycosylated and Esterified this compound Conjugates

Glycosylation and esterification are common methods for creating spirostan conjugates. These modifications can influence the compound's solubility, bioavailability, and targeting. While the provided search results specifically mention esterified amino acid derivatives at the C-3 position scielo.brscielo.br, the general principle of creating glycosylated and esterified conjugates is a standard approach in natural product chemistry to modify the properties of the parent compound for biological evaluation. Esterification, particularly with amino acids or fatty acids, can impact membrane permeability and interaction with enzymes. Glycosylation, the attachment of sugar moieties, typically increases water solubility and can affect distribution and metabolism.

Here is an example of data related to esterified spirostan derivatives:

| Compound Name | Modification Position | Conjugate Moiety | Observed Activity (in vitro) | PubChem CID |

| (25R)-5α-spirostan-3β-yl L-serinate hydrochloride | C-3 | L-serine | Anti-tumor, Immunomodulation | Not available |

| (25R)-5α-spirostan-3β-yl L-glutamate hydrochloride | C-3 | L-glutamate | Anti-tumor, Immunomodulation | Not available |

| (25R)-spirost-5-en-3β-yl (E)-3-(3,4-dihydroxyphenyl)acrylate | C-3 | 3,4-dihydroxyphenylacrylate | Anti-tumor, Immunomodulation | Not available |

| (22R,25R)-3β-(N-benzylcarboxylate)-5-en-20α-spirostan | C-3 | N-benzylcarboxylate | Anti-inflammatory, Anti-AD | Not available |

Future Directions and Emerging Research Avenues for Spirost

Integration of Multi-Omics Data in Spirost Pathway Analysis

The application of multi-omics approaches is an emerging avenue for a comprehensive understanding of spirostane compound biosynthesis and their roles in biological systems. Multi-omics strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are being employed to characterize medicinal plants that are rich sources of spirostanols and saponins (B1172615). frontiersin.orgnih.govresearchgate.net For instance, integrated analysis of metabolomics and other omics data has been utilized to identify metabolic pathways influenced by environmental factors in plants containing spirostane precursors like diosgenin (B1670711). researchgate.net Pathway enrichment analysis for secondary metabolites in plants has also provided insights into the metabolic routes involving spirostane derivatives. mdpi.com Furthermore, multi-dimensional omics studies are being conducted to elucidate the mechanisms of action of traditional medicines containing spirostanol (B12661974) glycosides, involving the analysis of related metabolic pathways. nih.gov These integrated approaches hold significant potential for identifying key enzymes and genes involved in spirostane biosynthesis and for understanding how these compounds participate in various biological processes within the producing organisms and in systems they interact with.

Advanced Methodologies for Research Synthesis

Advancements in synthetic methodologies are crucial for obtaining spirostane compounds and their derivatives for research purposes. Various synthetic routes, often starting from precursors like diosgenin, are being explored and refined. nih.govniscpr.res.inresearchgate.net This includes the development of one-pot methodologies for synthesizing spirostenol derivatives, which can improve efficiency and yields. nih.gov Research is also focused on the synthesis of novel spirostane-based prodrugs with potentially enhanced properties. niscpr.res.inresearchgate.net For example, studies have reported the synthesis of steroidal-fluorine prodrugs and pregnane-diosgenin prodrugs from diosgenin using various chemical reactions. niscpr.res.inresearchgate.net Beyond traditional synthesis, certain spirostanol glycosides, such as Gracillin, are being investigated for their potential in catalytic processes and asymmetric synthesis methodologies, highlighting their versatility in organic chemistry research. angenechemical.com These ongoing efforts in synthetic chemistry aim to provide access to a wider range of spirostane structures for biological evaluation and further study.

Innovations in Analytical Techniques for this compound Characterization

Precise and detailed characterization of spirostane compounds is fundamental to understanding their structure-activity relationships. A range of advanced analytical techniques is routinely employed for this purpose. nih.govniscpr.res.inresearchgate.netresearchgate.netsemanticscholar.orgmdpi.comnih.govresearchgate.net

| Technique | Application | Key Information Provided |

| NMR Spectroscopy | Structural elucidation, stereochemical assignment | Connectivity, functional groups, relative configuration |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns, purity assessment | Molecular formula, structural fragments, compound identification |

| X-ray Diffraction | Absolute configuration, crystal structure | Precise 3D structure, bond lengths and angles |

| IR Spectroscopy | Identification of functional groups | Presence of specific chemical bonds |